![molecular formula C19H12N2O3S B5871826 N-[3-(1,3-dioxoisoindol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B5871826.png)
N-[3-(1,3-dioxoisoindol-2-yl)phenyl]thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(1,3-dioxoisoindol-2-yl)phenyl]thiophene-2-carboxamide is a compound that belongs to the class of phthalimide derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, medicine, and industry. The structure of this compound includes a thiophene ring, which is a sulfur-containing heterocycle, and a phthalimide moiety, which is a nitrogen-containing heterocycle.
Mécanisme D'action
Target of Action
The primary target of this compound is the metabotropic glutamate receptor 5 (mGluR5) . This receptor plays a crucial role in the central nervous system, influencing various physiological processes such as learning, memory, and pain perception .
Mode of Action
The compound acts as a positive allosteric modulator (PAM) of the mGluR5 . It potentiates the responses of mGluR5 by interacting at a site that overlaps with the binding site of other allosteric modulators . This interaction enhances the receptor’s response to its natural ligand, glutamate, leading to increased signal transduction .
Biochemical Pathways
The activation of mGluR5 triggers several downstream signaling pathways, including the phospholipase C (PLC) pathway . This leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which further stimulate the release of intracellular calcium and activation of protein kinase C, respectively . These events contribute to the regulation of various cellular processes.
Pharmacokinetics
These factors can affect its absorption in the gastrointestinal tract, distribution in the body, metabolism in the liver, and excretion .
Result of Action
The potentiation of mGluR5 responses by this compound can lead to enhanced neuronal excitability and synaptic plasticity . This may have potential implications in the treatment of conditions associated with glutamatergic dysfunction, such as certain neurological and psychiatric disorders .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the physiological pH, presence of other interacting molecules, and the specific cellular and tissue environments in which the compound is present. Additionally, factors such as temperature and light exposure could potentially affect the compound’s stability .
Safety and Hazards
Méthodes De Préparation
The synthesis of N-[3-(1,3-dioxoisoindol-2-yl)phenyl]thiophene-2-carboxamide typically involves the reaction of phthalic anhydride with thiophene-2-carbohydrazide. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like triethylamine. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the final product .
Analyse Des Réactions Chimiques
N-[3-(1,3-dioxoisoindol-2-yl)phenyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Applications De Recherche Scientifique
N-[3-(1,3-dioxoisoindol-2-yl)phenyl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as an antiviral and antimicrobial agent.
Medicine: It is being investigated for its anticancer properties and its ability to inhibit certain enzymes.
Comparaison Avec Des Composés Similaires
N-[3-(1,3-dioxoisoindol-2-yl)phenyl]thiophene-2-carboxamide can be compared with other phthalimide derivatives, such as:
N-(1,3-dioxoisoindolin-2-yl)aminothiocarbohydrazide: This compound also contains a phthalimide moiety and has similar biological activities.
N-(1,3-dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide: This derivative has a different substituent on the phthalimide ring and exhibits unique properties.
These comparisons highlight the uniqueness of this compound in terms of its structure and biological activities.
Propriétés
IUPAC Name |
N-[3-(1,3-dioxoisoindol-2-yl)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O3S/c22-17(16-9-4-10-25-16)20-12-5-3-6-13(11-12)21-18(23)14-7-1-2-8-15(14)19(21)24/h1-11H,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBPTBPZIFJPNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC(=C3)NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl {4-[(cyclopropylamino)sulfonyl]phenoxy}acetate](/img/structure/B5871753.png)
![N-[(4-fluorobenzyl)carbamothioyl]benzamide](/img/structure/B5871755.png)
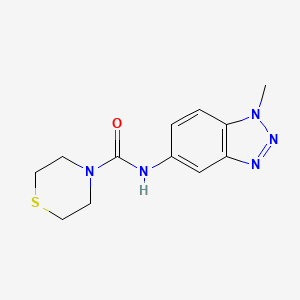
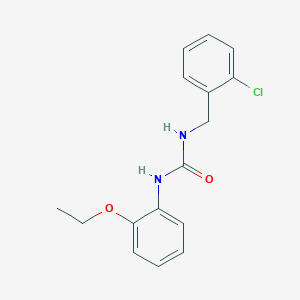
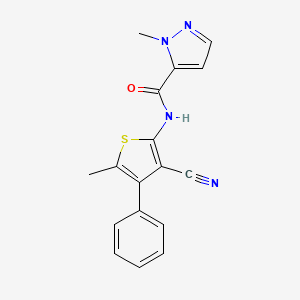
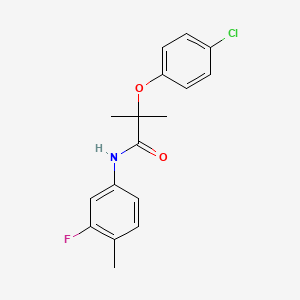
![1-(2-chlorobenzyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B5871778.png)
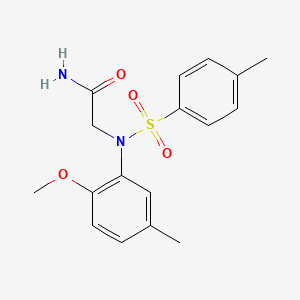
![N-[(FURAN-2-YL)METHYL]-5-[(2-METHOXYPHENOXY)METHYL]FURAN-2-CARBOXAMIDE](/img/structure/B5871784.png)
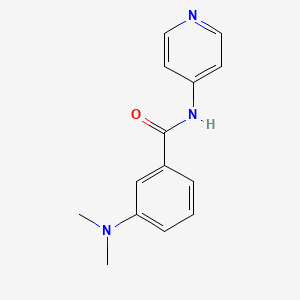
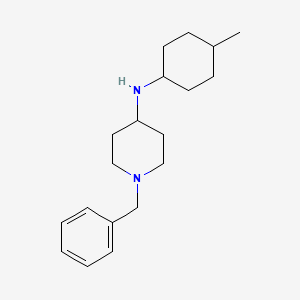
![N-[(4-METHOXYPHENYL)METHYL]ETHANE-1-SULFONAMIDE](/img/structure/B5871812.png)
![4-(benzylamino)-6-methyl-5-phenyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5871818.png)
![4-Methyl-5-phenyl-3-{[3-(trifluoromethyl)phenyl]methylthio}-1,2,4-triazole](/img/structure/B5871824.png)
